7-Bromo-3-methoxy-2-naphthoic acid
Overview
Description
7-Bromo-3-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H9BrO3. It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methoxy-2-naphthoic acid typically involves the bromination of 3-methoxy-2-naphthoic acid. The process can be summarized as follows:
Starting Material: 3-Methoxy-2-naphthoic acid.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 3-methoxy-2-naphthoic acid are brominated using bromine in industrial reactors.
Continuous Monitoring: The reaction conditions, such as temperature and bromine concentration, are continuously monitored to ensure high yield and purity.
Automated Purification: Advanced purification techniques, including automated column chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 7-substituted-3-methoxy-2-naphthoic acid derivatives.
Oxidation: Formation of 7-bromo-3-formyl-2-naphthoic acid or 7-bromo-3-carboxy-2-naphthoic acid.
Reduction: Formation of 7-bromo-3-methoxy-2-naphthyl alcohol or 7-bromo-3-methoxy-2-naphthaldehyde.
Scientific Research Applications
7-Bromo-3-methoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methoxy-2-naphthoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-hydroxy-2-naphthoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-Methoxy-2-naphthoic acid: Lacks the bromine atom at the 7th position.
7-Bromo-2-naphthoic acid: Lacks the methoxy group at the 3rd position
Uniqueness
7-Bromo-3-methoxy-2-naphthoic acid is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-3-methoxynaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-16-11-6-7-2-3-9(13)4-8(7)5-10(11)12(14)15/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVESQJWNBXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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